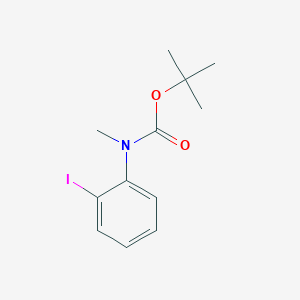
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is primarily used for research purposes and is not intended for human use . It features a cyclopropane ring attached to an amine group, with a 4-methoxy-2,2-dimethylbutyl substituent.
Méthodes De Préparation
The synthesis of N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine involves several steps. One common synthetic route includes the reaction of cyclopropanamine with 4-methoxy-2,2-dimethylbutyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve bulk custom synthesis and procurement .
Analyse Des Réactions Chimiques
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.
Applications De Recherche Scientifique
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, although it is not approved for clinical use.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine can be compared with similar compounds such as N-(2-ethyl-4-methoxy-2,3-dimethylbutyl)cyclopropanamine . These compounds share structural similarities but may differ in their chemical properties and biological activities. The unique substituents on the cyclopropane ring and the amine group contribute to the distinct characteristics of each compound .
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
N-(4-methoxy-2,2-dimethylbutyl)cyclopropanamine |
InChI |
InChI=1S/C10H21NO/c1-10(2,6-7-12-3)8-11-9-4-5-9/h9,11H,4-8H2,1-3H3 |
Clé InChI |
LSGZKYICZCTTTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCOC)CNC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


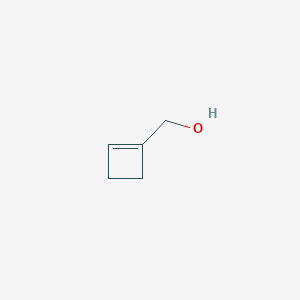


amino}acetate](/img/structure/B13484070.png)
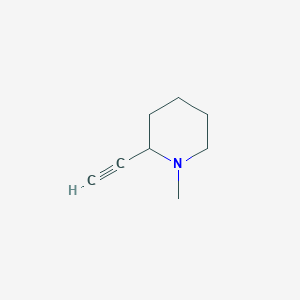
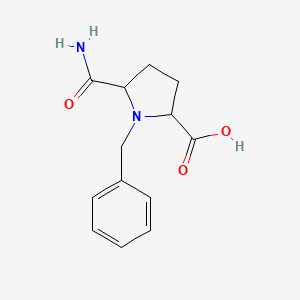
![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)
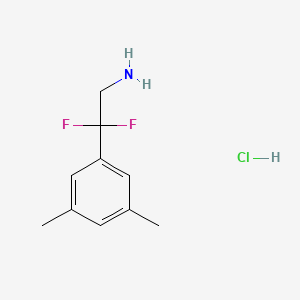

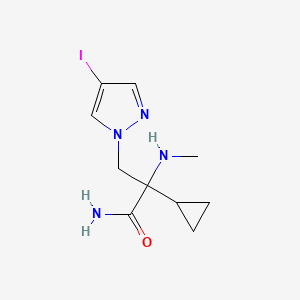
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)


